Fenbendazole-amine Hydrochloride

Description

Derivative Status within Benzimidazole (B57391) Class for Research

Fenbendazole-amine hydrochloride is classified as a derivative of fenbendazole (B1672488). smolecule.com The parent compound, fenbendazole, is a broad-spectrum benzimidazole anthelmintic. fenben.pro The transformation from fenbendazole to fenbendazole-amine involves a metabolic process known as demethoxycarbonylation. This process, which involves the removal of a methoxycarbonyl group, is a known pathway in the biotransformation of fenbendazole within a biological system. The resulting amine is then prepared as a hydrochloride salt, which enhances its solubility and stability for research applications. smolecule.com

The benzimidazole class is a significant group of heterocyclic compounds characterized by a fusion of benzene (B151609) and imidazole (B134444) rings. This core structure is the foundation for numerous compounds with a wide range of biological activities.

Historical Context of Benzimidazole Anthelmintics in Preclinical Studies

The journey of benzimidazole anthelmintics began in the 1960s with the discovery of thiabendazole (B1682256). This breakthrough paved the way for the development of other potent anthelmintics. Fenbendazole was first synthesized in 1974. fenben.pro The primary mechanism of action for benzimidazole anthelmintics is their ability to bind to β-tubulin, a protein essential for the formation of microtubules in parasites. chemicalbook.com This disruption of microtubule-dependent processes ultimately leads to the parasite's death. chemicalbook.com

Preclinical studies have been fundamental in establishing the efficacy and understanding the metabolic pathways of benzimidazoles. For instance, research on the oxidative metabolism of fenbendazole in various species identified several metabolites, including the sulfoxide (B87167) and sulfone derivatives. chemicalbook.com While fenbendazole-amine was identified as a metabolite, it was noted that it was not produced by liver preparations in certain in-vitro studies, highlighting the complexity of its formation. chemicalbook.com

Contemporary Research Significance and Emerging Applications of Analogues

In recent years, the research focus on benzimidazole compounds, including analogues of fenbendazole, has expanded beyond their anthelmintic properties. A significant area of emerging interest is their potential application in oncology. healthline.com Preclinical studies have explored the anti-cancer effects of fenbendazole and other benzimidazoles, such as mebendazole (B1676124) and albendazole (B1665689). healthline.comncats.io

The proposed anti-cancer mechanisms of these compounds are often linked to their ability to disrupt microtubule polymerization in cancer cells, similar to their effect on parasites. ncats.io Research has also indicated other potential pathways, including the induction of apoptosis and interference with glucose metabolism in tumor cells. nih.gov For example, in-vitro studies have shown that fenbendazole can inhibit the growth of various cancer cell lines. nih.gov Furthermore, some studies have investigated the potential for these compounds to overcome resistance to conventional chemotherapy drugs. ncats.io

The exploration of benzimidazole analogues continues to be an active area of research, with scientists investigating their potential in various therapeutic areas.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1448346-29-9 | nih.gov |

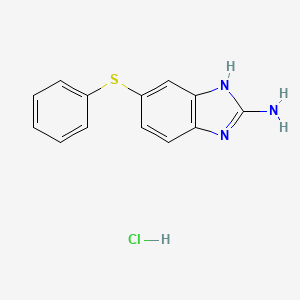

| IUPAC Name | 6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride | nih.gov |

| Molecular Formula | C13H12ClN3S | smolecule.com |

| Molecular Weight | 277.77 g/mol | nih.gov |

| Parent Compound | Fenbendazoleamine | nih.gov |

Table 2: Selected Benzimidazole Anthelmintics and Their Primary Research Focus

| Compound | Parent Class | Primary Research Focus |

| Fenbendazole | Benzimidazole | Anthelmintic, potential anti-cancer properties chemicalbook.comhealthline.com |

| Albendazole | Benzimidazole | Broad-spectrum anthelmintic, anti-cancer research |

| Mebendazole | Benzimidazole | Anthelmintic, anti-cancer research |

| Thiabendazole | Benzimidazole | Anthelmintic, antifungal properties |

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9;/h1-8H,(H3,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHSPKSYMRODIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is a fundamental analytical technique for separating complex mixtures. In the context of Fenbendazole-amine Hydrochloride research, various high-performance methods are employed to ensure accurate measurement and identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of benzimidazole (B57391) compounds. nih.gov Simple, specific, and rapid reversed-phase HPLC methods have been developed to separate and determine fenbendazole (B1672488) and its potential impurities, proving essential for both quality assurance and process development. nih.govresearchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing fenbendazole and its analogues. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Research studies have utilized various parameters to achieve optimal separation and quantitation. researchgate.netijrpc.com For instance, one method employs a C18 column with a mobile phase of acetonitrile (B52724) and methanol (B129727) at a flow rate of 0.8 ml/minute. ijrpc.com Another established method uses a C18 column with a mobile phase consisting of a potassium dihydrogen phosphate (B84403) buffer and acetonitrile, demonstrating good separation for simultaneous estimation with other compounds. researchgate.net The selection of parameters, including the column type, mobile phase composition, and flow rate, is critical for method performance. ijrpc.comresearchgate.net

Table 1: Examples of Reverse-Phase HPLC Parameters in Research

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase (Column) | C18 ODS (250 x 4.6 mm, 5µm) ijrpc.com | L1 C18 100 A⁰ (250 x 4.6 mm, 5 μ) researchgate.net | Phenomenex Luna 3 μm phenyl–hexyl (150 × 3.0 mm) researchgate.net |

| Mobile Phase | Acetonitrile: Methanol (85:15 v/v) ijrpc.com | 2 gm potassium dihydrogen phosphate and acetonitrile (70:30 v/v) researchgate.net | 0.5% triethylamine (B128534) (pH 9.0) and acetonitrile (55:45 v/v) researchgate.net |

| Flow Rate | 0.8 mL/min ijrpc.com | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net |

| Diluent | Acetonitrile: Methanol (85:15) ijrpc.com | 1% methanolic HCl researchgate.net | Not Specified |

Following chromatographic separation, detection is a critical step for quantitation. For this compound and related structures, Ultraviolet (UV) and Mass Spectrometry (MS) are the most widely used detection strategies.

Ultraviolet (UV) Detection: This method relies on the principle that the compound absorbs light in the UV spectrum. The amount of light absorbed is proportional to the concentration of the compound. For fenbendazole, detection wavelengths are commonly set around 290 nm. researchgate.netresearchgate.netnih.gov However, other wavelengths, such as 221 nm, have also been reported. ijrpc.com The choice of wavelength is determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity. researchgate.net

Mass Spectrometry (MS) Detection: MS detection offers higher specificity and sensitivity compared to UV detection. mdpi.com It works by ionizing the analyte molecules and then separating them based on their mass-to-charge ratio (m/z). This technique is particularly powerful when coupled with liquid chromatography (LC-MS). For the analysis of fenbendazole, thermospray mass spectrometry has been used, with single-ion monitoring of the positive ion at m/z 300. nih.gov More advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) utilize multiple reaction monitoring (MRM) mode under positive electrospray ionization, providing very high sensitivity and reliability for quantitation in complex matrices. nih.gov

The study of how a compound is metabolized in biological systems is a key area of research. LC-MS and its tandem version, LC-MS/MS, are indispensable tools for identifying and quantifying metabolites in various biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.gov These methods offer high specificity and low limits of detection. nih.gov

A key advantage of LC-MS is its ability to determine multiple analytes simultaneously. Methods have been developed for the concurrent determination of parent drugs like febantel (B1672320) and its active metabolites, including fenbendazole (FEN) and oxfendazole (B1322) (OXF). nih.gov Similarly, LC-MS/MS can identify a range of benzimidazole metabolites, such as fenbendazole sulfone and albendazole (B1665689) sulfone, in animal products. iaea.org The high sensitivity of these methods allows for the detection of metabolites at very low concentrations, with limits of detection (LODs) reported in the sub-µg/kg range. nih.gov

Table 2: LC-MS Parameters for Fenbendazole and Metabolite Analysis

| Technique | Analyte(s) | Matrix | Key Parameters | Reference |

|---|---|---|---|---|

| LC-Thermospray MS | Fenbendazole, Oxfendazole | Liver, Muscle | Single-ion monitoring at m/z 300 (Fenbendazole) and m/z 316 (Oxfendazole). nih.gov | nih.gov |

| UPLC-MS/MS | Pyrantel, Praziquantel, Febantel, Fenbendazole, Oxfendazole | Dog Plasma | UPLC BEH C18 column, gradient elution, positive electrospray ionization (ESI) in MRM mode. nih.gov | nih.gov |

| HPLC-MS/MS | Mebendazole (B1676124) and its metabolites | Poultry Muscle | Xbridge C18 column, gradient elution, positive ESI in MRM mode. nih.gov | nih.gov |

| LC-ESI-MS/MS | Multiple Benzimidazoles and metabolites | Animal Tissues | Qualitative determination via parent ion and two sub-ions for each compound. iaea.org | iaea.org |

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantitative analysis of pharmaceutical compounds. It offers several advantages, including ease of sample preparation, the ability to analyze multiple samples simultaneously, and cost-effectiveness. researchgate.netnih.gov

For fenbendazole, a densitometric HPTLC method has been developed for its determination in veterinary suspensions. researchgate.netresearchgate.net The method involves spotting the sample on a precoated silica (B1680970) gel TLC plate, developing the plate with a mobile phase mixture, and then quantifying the separated spot by measuring its absorbance reflectance with a densitometer. researchgate.netresearchgate.net The optimal wavelength for densitometric measurement of fenbendazole has been identified as approximately 293 nm. researchgate.net The validation of HPTLC methods, as per regulatory guidelines, ensures their accuracy, precision, linearity, and robustness for routine quality control. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)

While chromatography is used for separation and quantitation, spectroscopy is essential for elucidating the chemical structure of a compound. Beyond basic identification confirmed by molecular weight, advanced spectroscopic techniques can reveal detailed structural features and confirm the identity of unknown substances, such as degradation products or metabolites. fda.govnih.govekb.eg

For instance, in a study on a related benzimidazole, oxfendazole, spectroscopic methods were crucial in identifying an alkali-induced degradation product. ekb.eg

Infrared (IR) Spectroscopy: The IR spectrum of the degradation product showed a broad peak characteristic of a primary amine group, alongside the disappearance of peaks corresponding to the methyl and carbonyl groups of the parent compound. This provided direct evidence of a specific chemical transformation. ekb.eg

Mass Spectrometry (MS): The mass spectrum of the degradation product confirmed its molar mass, corroborating the structural changes suggested by the IR data. ekb.eg

Furthermore, UV spectroscopy can be used to monitor structural transformations. The zero-order UV spectrum of fenbendazole has been shown to change significantly upon exposure to direct light in an acidic medium, which is indicative of photochemical decomposition and structural alteration. researchgate.net Together, these spectroscopic techniques provide powerful evidence for confirming chemical structures and identifying transformation products in research settings. researchgate.netekb.eg

Sample Preparation and Extraction Protocols for Biological Matrices

The analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates requires efficient extraction and clean-up procedures to remove interfering endogenous components. nih.gov

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and serum. nih.govnih.gov This is often the first step in sample preparation for the analysis of small molecules. The principle involves adding a precipitating agent, typically an organic solvent or a strong acid, to the sample, which causes the proteins to denature and precipitate out of the solution.

Commonly used protein precipitating agents include acetonitrile, methanol, and perchloric acid. nih.gov After adding the precipitant, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte of interest, is then collected for further analysis. The choice of precipitant can influence the recovery of the analyte and the efficiency of protein removal. nih.gov

Table 4: Comparison of Common Protein Precipitants**

| Precipitating Agent | Advantages | Disadvantages |

| Acetonitrile | High protein removal efficiency, good recovery for many drugs. nih.gov | Can be less effective for very polar compounds. |

| Methanol | Good for polar compounds, can provide high recovery. nih.gov | May be less efficient at precipitating some proteins compared to acetonitrile. |

| Perchloric Acid | Very effective at precipitating proteins. nih.gov | Requires neutralization before chromatographic analysis, can cause degradation of acid-labile compounds. |

Liquid-liquid extraction (LLE) is a classic and versatile technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netyoutube.com For the extraction of this compound from a biological matrix, the pH of the aqueous phase is a critical parameter. As an amine, the compound will be protonated and more water-soluble at acidic pH. By adjusting the pH to be basic, the amine is deprotonated, making it more soluble in an organic solvent.

A typical LLE protocol for a basic compound like this compound would involve:

Adjusting the pH of the aqueous sample (e.g., plasma or urine) to a basic pH (e.g., pH 9-11).

Adding an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture). nih.gov

Vigorous mixing to facilitate the transfer of the analyte into the organic phase.

Separation of the two phases, typically by centrifugation.

Evaporation of the organic solvent and reconstitution of the residue in a suitable solvent for analysis.

Solid-phase extraction (SPE) is a more selective and efficient sample preparation technique compared to LLE, often resulting in cleaner extracts and higher analyte concentration. nih.govresearchgate.net SPE utilizes a solid sorbent material, packed into a cartridge or a well plate, to retain the analyte of interest while the matrix interferences are washed away.

For a compound like this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be appropriate. The general steps for SPE are:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare it for sample loading.

Loading: The pre-treated sample is passed through the sorbent. The analyte, being relatively non-polar at a suitable pH, will be retained on the non-polar sorbent.

Washing: The sorbent is washed with a weak solvent to remove any remaining interfering compounds.

Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the analyte for collection and analysis.

The choice of washing and elution solvents is critical for achieving high recovery and a clean extract.

Molecular and Cellular Mechanisms of Action

Microtubule Dynamics Modulation

A primary mechanism of Fenbendazole's anti-cancer effect is its role as a microtubule-destabilizing agent. iiarjournals.orgencyclopedia.pub Microtubules are crucial components of the cell's cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. iiarjournals.org Agents that interfere with microtubule dynamics are a successful class of anti-cancer drugs. fenbendazole.org

Fenbendazole (B1672488) exerts its effect by directly interacting with tubulin, the protein subunit that polymerizes to form microtubules. wikipedia.orgmerck-animal-health-usa.com Research indicates that Fenbendazole binds to β-tubulin, a specific component of the tubulin heterodimer. iiarjournals.orgmerck-animal-health-usa.com This interaction is believed to occur at or near the colchicine-binding site on tubulin. fenbendazole.org

Studies have shown that Fenbendazole has a moderate affinity for mammalian tubulin. researchgate.netnih.gov While its binding affinity to parasitic tubulin is significantly higher, explaining its potent anthelmintic activity, its interaction with mammalian tubulin is sufficient to disrupt microtubule function in cancer cells at micromolar concentrations. encyclopedia.pubnih.gov Competitive binding assays suggest that Fenbendazole can displace known colchicine-site ligands, further supporting its mode of interaction. fenbendazole.org

Table 1: Tubulin Binding Characteristics of Fenbendazole

| Property | Description | Source(s) |

| Binding Target | β-tubulin | iiarjournals.orgmerck-animal-health-usa.com |

| Binding Site | Colchicine-binding site | fenbendazole.org |

| Affinity | Moderate for mammalian tubulin | researchgate.netnih.gov |

Inhibition of Tubulin Polymerization and Microtubule Destabilization

By binding to β-tubulin, Fenbendazole inhibits the process of tubulin polymerization, which is the assembly of tubulin subunits into microtubules. iiarjournals.orgfenbendazole.org This inhibition prevents the formation of new microtubules, which is critical for various cellular processes, particularly mitosis. merck-animal-health-usa.com

The disruption of microtubule dynamics has profound consequences for cell division. Microtubules are essential for the formation of the mitotic spindle, the apparatus that segregates chromosomes during mitosis. When Fenbendazole destabilizes these structures, the mitotic spindle cannot form or function correctly, leading to a halt in the cell cycle. nih.gov

Specifically, treatment with Fenbendazole induces cell cycle arrest in the G2/M phase. iiarjournals.orgmdpi.com This means that cancer cells are unable to progress from the G2 phase (pre-mitotic) into the M phase (mitosis) and complete cell division. mdpi.commdpi.com This mitotic arrest can ultimately trigger programmed cell death, or apoptosis, in the cancer cells. iiarjournals.orgnih.gov Studies have shown that this G2/M arrest is a dose-dependent effect. mdpi.com In some cases, cells that escape this mitotic arrest may undergo a process called mitotic slippage, resulting in abnormal, often multinucleated cells that are ultimately non-viable. nih.gov

Modulation of Cellular Signaling Pathways

Beyond its direct effects on microtubules, Fenbendazole also influences key cellular signaling pathways that are often dysregulated in cancer.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. Many cancers have mutations in the p53 gene or have mechanisms to inhibit its function. Research has shown that Fenbendazole can activate the p53 pathway. encyclopedia.pubnih.gov

Treatment with Fenbendazole has been observed to increase the protein levels of p53 and its downstream target, p21, which is a key regulator of cell cycle progression. nih.gov This activation of the p53-p21 pathway contributes to the G2/M cell cycle arrest and apoptosis induced by the compound. koreamed.orgnih.gov Furthermore, studies have demonstrated that Fenbendazole can cause the translocation of p53 to the mitochondria, an event linked to the initiation of apoptosis. researchgate.netnih.gov Cancer cells with wild-type (non-mutated) p53 have been shown to be more sensitive to the effects of Fenbendazole. nih.govkoreamed.org

Cancer cells are known to have a high rate of glucose metabolism, a phenomenon known as the Warburg effect. They rely heavily on glucose as an energy source for their rapid growth and proliferation. iiarjournals.org Fenbendazole has been shown to interfere with this critical metabolic pathway. encyclopedia.pub

The compound effectively inhibits the uptake of glucose by cancer cells. researchgate.netfenbendazole.org This is achieved, in part, by downregulating the expression of glucose transporters (GLUTs), particularly GLUT1, which are often overexpressed in cancer cells. iiarjournals.org Additionally, Fenbendazole has been found to inhibit the activity of hexokinase II (HKII), a key enzyme in the initial step of glycolysis. researchgate.netnih.gov By impeding glucose uptake and metabolism, Fenbendazole effectively starves cancer cells of their primary energy source, leading to reduced proliferation and enhanced apoptosis. iiarjournals.orgyoutube.com

Table 2: Effects of Fenbendazole on Cellular Pathways

| Pathway | Effect of Fenbendazole | Key Molecular Targets | Consequence | Source(s) |

| p53 Signaling | Activation | p53, p21 | Cell Cycle Arrest, Apoptosis | nih.govkoreamed.org |

| Glucose Metabolism | Inhibition | GLUT transporters, Hexokinase II (HKII) | Reduced Glucose Uptake, Energy Depletion | researchgate.netiiarjournals.orgnih.gov |

Induction of Programmed Cell Death (Apoptosis) Pathways

Fenbendazole has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.goviiarjournals.orgkoreamed.org This is a crucial mechanism for eliminating damaged or unwanted cells in a controlled manner.

The apoptotic process induced by fenbendazole involves the activation of a cascade of enzymes known as caspases. Specifically, the activation of caspase-3 has been identified as a key event. frontiersin.orgkoreamed.org Activated caspase-3 then proceeds to cleave a number of cellular substrates, including poly (ADP-ribose) polymerase (PARP). frontiersin.orgkoreamed.org PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspase-3 is a hallmark of apoptosis. nih.gov This cleavage separates the DNA-binding domain of PARP from its catalytic domain, rendering it inactive and preventing DNA repair, thus facilitating the apoptotic process. nih.gov

Table 2: Key Molecules in Fenbendazole-Induced Apoptosis

| Molecule | Role | Effect of Fenbendazole | Reference |

|---|---|---|---|

| Caspase-3 | Executioner caspase | Activation | frontiersin.orgkoreamed.org |

| PARP | DNA repair enzyme | Cleavage | frontiersin.orgkoreamed.org |

Influence on Gene Expression Related to Cell Survival

Fenbendazole exerts a significant influence on the expression of genes that are critical for cell survival and proliferation. A central player in this regulatory network is the tumor suppressor protein p53. nih.goviiarjournals.orgkoreamed.org

Research has shown that fenbendazole treatment leads to an increase in the protein levels of p53 and its downstream target, p21, indicating an activation of the p53-p21 pathway. nih.govnih.gov The activation of p53 is a critical event, as wild-type p53 can induce cell cycle arrest and apoptosis. koreamed.orgsubstack.com Fenbendazole has been shown to promote the stability and transcriptional activity of wild-type p53 by downregulating its negative regulators, Mdm2 and MdmX, in cancer cells that overexpress these proteins. nih.gov The activation of p53 by fenbendazole is linked to several of its downstream effects, including the downregulation of GLUT transporters and the induction of apoptosis. nih.goviiarjournals.org Furthermore, fenbendazole has been reported to induce the expression of other p53 target genes involved in metabolism, such as proline oxidase, SCO2, TIGAR, and glutaminase (B10826351) 2. researchgate.net

Mechanisms against Parasitic Targets (In Vitro/Molecular Level)

The anthelmintic efficacy of fenbendazole and its derivatives stems from targeted disruption of crucial cellular processes within parasites. At the molecular level, these compounds exhibit specific interactions with parasite-specific structures and metabolic pathways, leading to paralysis and death.

Helminth-Specific Tubulin Interaction

The primary mechanism of action for fenbendazole against parasitic helminths is its interaction with the protein β-tubulin. wikipedia.orgmerck-animal-health-usa.comfenben.pro This interaction is fundamental to the compound's broad-spectrum anthelmintic activity. wikipedia.orgdrugbank.com

Fenbendazole binds with high affinity to the β-tubulin subunits of the parasite. merck-animal-health-usa.comfenben.pro This binding event interferes with the polymerization of tubulin into microtubules, which are essential cytoskeletal structures. merck-animal-health-usa.comnih.gov The disruption of microtubule formation and function has catastrophic consequences for the parasite, including the inability to absorb nutrients, which ultimately leads to cell death. wikipedia.org This mechanism is effective against both adult and larval stages of many parasitic worms. wikipedia.org

A key aspect of fenbendazole's utility is its selective toxicity. It demonstrates a significantly higher affinity for parasite β-tubulin compared to the tubulin of the host animal. merck-animal-health-usa.com This selectivity ensures that the host's cells are not significantly affected, while the parasite's cellular machinery is effectively crippled. merck-animal-health-usa.com

Research into thiabendazole-resistant strains of the helminth Haemonchus contortus has further illuminated this mechanism. Studies comparing susceptible and resistant strains revealed that resistance is linked to a reduction in the high-affinity binding of benzimidazoles to tubulin. nih.gov While the binding affinity (Kα) remained of the same order of magnitude, the maximum binding capacity (Bmax) was reduced by 2- to 5-fold in the resistant strain, indicating a quantitative loss of binding sites. nih.gov Furthermore, the concentration of tubulin was observed to be higher in the egg and larval stages compared to the adult worm, correlating with the stages of greater susceptibility. nih.gov

Table 1: Comparative Binding of Benzimidazoles to Helminth Tubulin

| Parameter | Finding | Helminth Strain | Significance | Reference |

|---|---|---|---|---|

| Binding Affinity (Kα) | Remained of the same order of magnitude (x 10⁷ M⁻¹) | Thiabendazole-susceptible and -resistant Haemonchus contortus | Indicates the fundamental binding interaction is similar. | nih.gov |

| Maximum Binding (Bmax) | 2- to 5-fold loss of high-affinity binding | Thiabendazole-resistant Haemonchus contortus | Resistance is associated with a reduced number of available binding sites on tubulin. | nih.gov |

| Tubulin Content | Decreased from egg, through larvae, to adult worm stages | Haemonchus contortus | Correlates with developmental stages' susceptibility to the drug. | nih.gov |

Inhibition of Fumarate (B1241708) Reductase (for relevant derivatives)

In addition to tubulin disruption, another significant mechanism of action for benzimidazole (B57391) anthelmintics involves the inhibition of a crucial enzyme in the parasite's anaerobic energy metabolism: fumarate reductase. nih.govtaylorandfrancis.com This enzyme is specific to helminths and some other lower organisms and is not present in mammalian mitochondria, making it an excellent therapeutic target. nih.gov

Fumarate reductase catalyzes the conversion of fumarate to succinate, a key step in the anaerobic respiratory chain of many parasites. nih.govtaylorandfrancis.com By inhibiting this enzyme, benzimidazole derivatives disrupt the parasite's ability to produce energy under anaerobic conditions, which are common in the gastrointestinal tract. merck-animal-health-usa.comfenben.pronih.gov This leads to energy depletion and eventual death of the parasite. fenben.pro

While the primary mechanism for fenbendazole is tubulin binding, the inhibition of fumarate reductase is a well-documented effect for the broader benzimidazole class, to which fenbendazole and its derivatives like Fenbendazole-amine hydrochloride belong. nih.govtaylorandfrancis.com For instance, thiabendazole (B1682256) has been shown to inhibit this helminth-specific enzyme. taylorandfrancis.com The disruption of glucose metabolism and energy production is a critical consequence of benzimidazole action. fenben.pronih.govnih.gov

Table 2: Benzimidazole Action on Parasite Energy Metabolism

| Mechanism | Enzyme Targeted | Effect | Consequence for Parasite | Relevant Compounds | Reference |

|---|---|---|---|---|---|

| Energy Metabolism Disruption | Fumarate Reductase | Inhibition of the conversion of fumarate to succinate. | Impaired anaerobic energy production, leading to metabolic failure and death. | Benzimidazole derivatives (e.g., Thiabendazole) | nih.govtaylorandfrancis.com |

| Glucose Uptake Inhibition | Not specified | Interference with glucose transport across cell membranes. | Depletion of energy reserves, leading to paralysis and death. | Fenbendazole | fenben.pronih.govnih.gov |

Preclinical Metabolic and Biotransformation Studies

Enzymatic Biotransformation Pathways (In Vitro)

In vitro investigations have consistently demonstrated that fenbendazole (B1672488) is rapidly metabolized through several key oxidative pathways. These biotransformations are critical as the resulting metabolites, particularly the sulfoxide (B87167) form, are responsible for the systemic biological activity of the parent compound. nih.gov

Hydroxylation represents a significant pathway in the metabolism of fenbendazole. nih.gov In this process, a hydroxyl group (-OH) is added to the fenbendazole molecule, forming hydroxyfenbendazole. iiarjournals.org Studies using rat liver microsomes have identified the formation of this hydroxylated metabolite. washington.edunih.gov This pathway is not only a feature of in vitro systems; in cattle, for instance, over half of an administered dose was found to be excreted as hydroxyfenbendazole. nih.govwashington.edu This highlights hydroxylation as one of the most common and important biotransformation routes for this compound. washington.edu

The most prominent metabolic pathway for fenbendazole is the oxidation of its sulfur atom. nih.gov This occurs in a two-step process. First, fenbendazole is converted to its sulfoxide derivative, a metabolite also known as oxfendazole (B1322). iiarjournals.org This sulfoxidation is a rapid conversion observed in numerous microsomal incubation studies. nih.govwashington.edu

The second step involves the further oxidation of the sulfoxide metabolite to form fenbendazole sulfone. iiarjournals.orgnih.gov While the sulfoxide metabolite is considered the primary active form, the sulfone metabolite is also a significant product found circulating in plasma following administration in vivo. iiarjournals.orgnih.gov Both pre-systemic and systemic metabolism contribute to the formation of fenbendazole sulfone. iiarjournals.org

Identification of Key Metabolizing Enzymes

The biotransformation of fenbendazole is mediated by specific enzyme superfamilies, primarily the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system. iiarjournals.orgnih.gov

Different CYP isoforms are responsible for the distinct metabolic pathways of fenbendazole.

Hydroxylation: Extensive research using human liver microsomes and a panel of 10 recombinant human P450 isoforms has definitively identified CYP2C19 and CYP2J2 as the principal enzymes catalyzing the hydroxylation of fenbendazole. nih.govwashington.edunih.gov Correlation analyses confirmed that the rate of hydroxyfenbendazole formation in human liver microsomes significantly correlates with the activities of CYP2C19 and CYP2J2. nih.govasm.org The intrinsic clearance values for hydroxyfenbendazole formation were markedly higher for CYP2C19 and CYP2J2 compared to other isoforms like CYP2D6, underscoring their primary role. nih.govwashington.edunih.gov

Sulfoxidation: Evidence from microsomal studies suggests that CYP3A4 is a major enzyme responsible for the formation of the sulfoxide metabolite from fenbendazole. iiarjournals.orgwashington.edu

The table below summarizes the kinetic parameters for the formation of hydroxyfenbendazole by different recombinant CYP isoforms, highlighting the major contribution of CYP2C19 and CYP2J2.

| Enzyme | Intrinsic Clearance (μl/min/pmol P450) |

| CYP2C19 | 2.68 |

| CYP2J2 | 1.94 |

| CYP2D6 | 0.23 |

| Data derived from studies using recombinant P450 isoforms. nih.govwashington.edunih.gov |

Alongside the CYP system, the Flavin-Containing Monooxygenase (FMO) system is a key player in the metabolism of fenbendazole. washington.edu Specifically, FMO is recognized as a major enzyme responsible for the S-oxidation pathway, leading to the formation of fenbendazole sulfoxide (oxfendazole). iiarjournals.orgnih.gov This pathway is crucial for the bioactivation of the compound. nih.gov

In Vitro Microsomal Metabolism Investigations

The understanding of fenbendazole's metabolic fate is largely built upon in vitro studies using liver microsomes from various species, including humans, rats, cattle, and horses. nih.govnih.govnih.gov These subcellular fractions contain a high concentration of the drug-metabolizing enzymes responsible for Phase I biotransformations, such as those in the CYP and FMO systems. nih.gov

Incubations of fenbendazole with human liver microsomes have been instrumental in characterizing the enzymes involved in forming both hydroxyfenbendazole and the sulfoxide metabolites. nih.govnih.gov Studies with rat liver microsomes demonstrated P450-mediated oxidation to the sulfoxide and hydroxylated metabolites. nih.gov Furthermore, investigations with equine liver microsomes have also been used to study the oxidative metabolism of fenbendazole. nih.gov These in vitro models allow for detailed kinetic analysis and the identification of specific enzyme contributions through the use of recombinant enzymes and selective inhibitors. nih.govnih.gov

The table below details the metabolites identified in hepatic microsomal studies.

| Species | Microsomal System | Metabolites Identified | Key Enzymes Implicated |

| Human | Liver Microsomes | Hydroxyfenbendazole, Fenbendazole Sulfoxide | CYP2C19, CYP2J2, CYP3A4, FMO |

| Rat | Liver Microsomes | Hydroxyfenbendazole, Fenbendazole Sulfoxide, Fenbendazole Sulfone | P450 3A, P450 2C11, P450 2C6, P450 2B1, FMO |

| Horse | Liver Microsomes | Fenbendazole Sulfoxide, Fenbendazole Sulfone | Not specified |

| This table summarizes findings from various in vitro microsomal studies. nih.govnih.govnih.gov |

Influence on Xenobiotic Metabolizing Enzyme Systems

Scientific literature extensively details the effects of the parent compound, fenbendazole, on xenobiotic metabolizing enzyme systems. However, specific research delineating the influence of Fenbendazole-amine Hydrochloride on these enzymatic pathways is not available in the reviewed scientific literature. Studies have focused on fenbendazole and its impact on cytochrome P450 (CYP) enzymes.

Enzyme Induction Studies (e.g., CYP1A pathway)

There is a lack of specific studies on this compound concerning its potential for enzyme induction, particularly within the CYP1A pathway. Research has been conducted on fenbendazole, which has been shown to be an inducer of CYP1A enzymes in preclinical models. nih.govnih.govnih.gov

In studies using primary cultures of pig hepatocytes, fenbendazole demonstrated a significant, concentration-dependent increase in both the activity and protein levels of CYP1A. nih.gov This induction of the CYP1A pathway suggests that the biotransformation of other xenobiotics metabolized by these enzymes could be affected. Further research in swine has indicated that continuous administration of fenbendazole can lead to an acceleration of its own hepatic metabolism via the CYP1A pathway. nih.gov

Data Table: Research Findings on Fenbendazole and CYP1A Induction

| Parameter | Model System | Key Findings | Reference |

| CYP1A Activity (EROD) | Primary cultures of swine hepatocytes | Significant, concentration-dependent increase | nih.gov |

| CYP1A Protein Level | Primary cultures of swine hepatocytes | Significant, concentration-dependent increase | nih.gov |

| CYP1A-dependent O-dealkylase | Liver microsomes from treated pigs | 24.5-fold increase in 7-ethoxyresorufin (B15458) O-deethylase activity | nih.gov |

| Fenbendazole Metabolism | In vivo (pigs) | Accelerated hepatic metabolism through the CYP1A pathway with continuous administration | nih.gov |

Structure Activity Relationships and Computational Modeling

Theoretical Frameworks for Structure-Activity Relationships (SAR)

The study of SAR for benzimidazole (B57391) derivatives, the chemical class to which Fenbendazole-amine hydrochloride belongs, offers crucial insights into how structural modifications can influence biological effects. nih.govrsc.orgresearchgate.netrjptonline.orgnih.govresearchgate.netresearchgate.net The core benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a key pharmacophore that mimics naturally occurring purine (B94841) nucleotides, allowing it to interact with a variety of biological targets. nih.gov

Key structural features of the benzimidazole scaffold that are often manipulated to alter activity include:

Substitutions at the C2 position: This position is critical for the molecule's interaction with its targets. The nature of the substituent can significantly impact binding affinity and specificity.

Modifications at the N1 position: N-alkylation with various substituents, such as benzyl (B1604629) groups, has been shown to enhance the anticancer activity of some benzimidazole derivatives. rsc.org

For this compound, the presence of the amine group at the C2 position and the phenylthio group at the C5(6) position are defining features that dictate its potential interactions and biological profile. The hydrochloride salt form is primarily used to improve the compound's solubility.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in understanding how this compound might interact with specific protein targets at a molecular level.

β-tubulin: A primary target for the anthelmintic activity of benzimidazoles is the protein β-tubulin. rjptonline.orgresearchgate.net By binding to β-tubulin, these compounds disrupt the formation of microtubules, essential components of the cytoskeleton, leading to cell division arrest and ultimately cell death. rjptonline.orgnih.gov Molecular docking studies on fenbendazole (B1672488) have elucidated its binding within a specific pocket of β-tubulin. It is hypothesized that this compound would also bind to this site, with the amine group potentially forming different hydrogen bond interactions compared to the carbamate (B1207046) group of fenbendazole.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govfrontiersin.orgnih.gov Several benzimidazole derivatives have been investigated as potential VEGFR-2 inhibitors. nih.gov Docking studies of fenbendazole and its analogues into the ATP-binding site of VEGFR-2 have suggested potential inhibitory activity. nih.gov The interactions often involve hydrogen bonds with key amino acid residues like Cys919 and Asp1046. researchgate.net It is plausible that this compound could also fit into this binding pocket, offering a potential mechanism for anticancer activity.

Detailed analysis of the binding sites provides a roadmap for designing more effective molecules.

β-tubulin Binding Site: The binding site for benzimidazoles on β-tubulin is relatively well-characterized. Key amino acid residues that are often implicated in the binding of fenbendazole and other benzimidazoles include those in the colchicine-binding domain. The specific interactions, such as hydrogen bonds and hydrophobic contacts, determine the binding affinity.

VEGFR-2 Binding Site: The ATP-binding pocket of the VEGFR-2 kinase domain is the target for many small molecule inhibitors. Characterization of this site reveals a hydrophobic region and specific amino acid residues that can act as hydrogen bond donors or acceptors. frontiersin.org The ability of a this compound analogue to effectively occupy this pocket and form strong interactions would be predictive of its potential as a VEGFR-2 inhibitor.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govnih.govresearchgate.net These simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein. nih.gov For this compound, MD simulations can be used to:

Assess the stability of the docked pose within the binding site of targets like β-tubulin or VEGFR-2.

Analyze the conformational changes that the ligand and protein undergo upon binding.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone.

Such simulations are crucial for validating the initial docking results and understanding the dynamic nature of the molecular recognition process. nih.gov

In Silico Design and Screening of Novel this compound Analogues

The true power of computational modeling lies in its ability to guide the design of new molecules with enhanced properties. nih.govnih.govijpsjournal.com

By leveraging the insights gained from SAR, docking, and MD simulations, it is possible to design novel analogues of this compound with potentially improved biological activity. This process often involves:

Virtual Screening: Large libraries of virtual compounds can be screened against the target protein's binding site to identify potential hits.

Lead Optimization: Promising candidates can be further modified in silico to improve their binding affinity, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netui.ac.idnih.govjapsonline.com These models can be used to predict the activity of newly designed analogues before they are synthesized, saving time and resources.

For instance, a QSAR model could be developed based on a series of this compound analogues with varying substituents on the phenyl ring or the benzimidazole core. This model could then predict which modifications are most likely to increase the desired biological effect, be it enhanced binding to β-tubulin or more potent inhibition of VEGFR-2.

Evaluation of Physicochemical Properties (Theoretical)

The physicochemical properties of this compound have been determined through computational models. These theoretical evaluations provide essential data for understanding the compound's behavior and characteristics. The hydrochloride salt form of fenbendazole-amine is noted to improve its water solubility in comparison to its parent compound, fenbendazole-amine. ncats.io

Key computed properties are detailed in the interactive table below.

Interactive Table: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H12ClN3S nih.gov |

| Molecular Weight | 277.77 g/mol nih.gov |

| IUPAC Name | 6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride nih.gov |

| CAS Number | 1448346-29-9 nih.gov |

| Topological Polar Surface Area | 80 Ų nih.gov |

| Heavy Atom Count | 18 nih.gov |

| Complexity | 255 nih.gov |

| Charge | 0 fda.gov |

In Vitro and in Silico Research Applications

Cell Culture-Based Investigations

In vitro research using cell lines is a cornerstone for evaluating the direct effects of a compound on cellular behavior. Fenbendazole (B1672488) has been assessed across a variety of cell types, revealing multifaceted impacts on cell health and function.

The anti-proliferative activity of fenbendazole has been documented across multiple human cancer cell lines. Studies show that the compound can inhibit cell growth and reduce viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been determined for several cell lines. For instance, in one study, the IC₅₀ for HeLa cervical cancer cells was found to be 0.59 µM, while for C-33 A cervical cancer cells, it was 0.84 µM. nih.gov Other cancer cell lines, such as the breast cancer line MDA-MB-231 (IC₅₀ of 1.80 µM) and the colon cancer line HCT 116 (IC₅₀ of 3.19 µM), have also shown susceptibility. nih.gov In human non-small cell lung carcinoma (NSCLC) cells, fenbendazole demonstrates cytotoxicity at micromolar concentrations. nih.govnih.gov

Notably, these growth-inhibitory effects were observed to be less pronounced in normal human fibroblast cells (BJ), suggesting a degree of selectivity for cancer cells over non-cancerous cells in these experimental models. nih.gov

Interactive Table: IC₅₀ Values of Fenbendazole in Various Human Cancer Cell Lines Users can filter and sort the data by cell line, cancer type, and IC₅₀ value.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 0.59 | nih.gov |

| C-33 A | Cervical Cancer | 0.84 | nih.gov |

| A549 | Non-Small Cell Lung Cancer | ~1.5 | nih.gov |

| H460 | Non-Small Cell Lung Cancer | ~2.0 | nih.gov |

| MDA-MB-231 | Breast Cancer | 1.80 | nih.gov |

| ZR-75-1 | Breast Cancer | 1.88 | nih.gov |

| HCT 116 | Colon Cancer | 3.19 | nih.gov |

| SNU-C5 | Colorectal Cancer | ~1.0 | nih.gov |

Flow cytometry is a powerful technique used to analyze the characteristics of cells, including their distribution across the different phases of the cell cycle (G1, S, G2, M). Research has consistently shown that fenbendazole disrupts normal cell cycle progression, primarily by inducing an arrest in the G2/M phase. nih.gov This blockade prevents cells from entering mitosis, thereby halting cell division.

In human NSCLC A549 cells, treatment with fenbendazole led to an accumulation of cells in the G2/M phase. nih.gov This was confirmed by observing an upregulation of p-histone H3 (Ser10), a specific marker for mitotic cells. nih.gov Similarly, studies on cervical cancer cells (HeLa and C-33 A) and mouse T lymphoma cells (EL-4) also reported a significant G2/M phase arrest following fenbendazole exposure. nih.govplos.orgacs.org The mechanism behind this arrest involves the modulation of key cell cycle regulatory proteins. For example, fenbendazole treatment has been associated with an early elevation of cyclin B1 levels, a crucial protein for the G2 to mitosis transition. nih.gov

Beyond halting proliferation, fenbendazole has been shown to actively induce programmed cell death, or apoptosis. nih.govnih.gov This is a critical mechanism for eliminating dysfunctional cells. In various cancer cell lines, fenbendazole treatment leads to the activation of hallmark apoptotic pathways.

One key event is the mitochondrial translocation of the tumor suppressor protein p53. nih.govnih.gov This activation is linked to subsequent events in the apoptotic cascade, including injury to the mitochondria and the activation of caspases, which are enzymes that execute the process of cell death. nih.gov Flow cytometry analysis using Annexin V-FITC staining has confirmed a dose-dependent increase in apoptotic cells in response to fenbendazole in ovarian and leukemia cell lines. nih.govnih.gov In some contexts, such as in 5-fluorouracil-resistant colorectal cancer cells, fenbendazole appears to induce apoptosis through pathways that may not require p53, and can also promote other forms of cell death like ferroptosis. nih.gov More recent research has also suggested that fenbendazole can induce pyroptosis, another form of programmed cell death, in breast cancer cells through the caspase-3/GSDME signaling pathway. iiarjournals.org

Cancer cells are known for their altered metabolism, often relying heavily on glycolysis for energy—a phenomenon known as the Warburg effect. Fenbendazole has been found to interfere with this metabolic characteristic by inhibiting glucose uptake in cancer cells. nih.govnih.gov

Studies in H460 and A549 lung cancer cells demonstrated that fenbendazole treatment resulted in a significant inhibition of the uptake of a fluorescent glucose analog (2-NBDG). nih.gov This effect is attributed to the downregulation of glucose transporters (GLUT), which are proteins responsible for transporting glucose across the cell membrane. nih.govnih.govresearchgate.net Furthermore, fenbendazole has been shown to inhibit the expression of hexokinase II (HK II), a critical enzyme in the initial stage of glycolysis. nih.govnih.gov By disrupting these key components of the glycolytic pathway, fenbendazole effectively compromises the bioenergetic capacity of cancer cells.

The primary anthelmintic mechanism of benzimidazoles is the disruption of microtubule structures. Research confirms that fenbendazole acts as a microtubule-destabilizing agent in mammalian cancer cells as well. nih.gov Microtubules are essential components of the cytoskeleton, playing vital roles in cell division, structure, and intracellular transport.

Immunofluorescence microscopy, using antibodies that specifically bind to tubulin (the protein subunit of microtubules), has been employed to visualize the effects of fenbendazole on the microtubule network. In human NSCLC A549 cells, treatment with fenbendazole led to a clear disruption and disorganization of the microtubule cytoskeleton. nih.gov This destabilizing activity is believed to be a primary contributor to the observed G2/M cell cycle arrest and subsequent apoptosis, as proper microtubule function is indispensable for the formation of the mitotic spindle during cell division. nih.gov

Applications in Preclinical Disease Modeling (In Vitro and In Silico)

The in vitro studies described above, using various cancer cell lines, represent a fundamental form of preclinical disease modeling. These models allow researchers to study the potential anti-cancer effects of a compound in a simplified but relevant biological context, providing insights into mechanisms that may be applicable to more complex living systems.

In addition to in vitro work, in silico or computational methods are increasingly used in preclinical research to predict and understand molecular interactions. Molecular docking is a prominent in silico technique that simulates the binding of a small molecule (ligand) to the three-dimensional structure of a target protein. Such studies have been performed for fenbendazole to elucidate its binding mechanisms at a molecular level.

In silico docking simulations have supported the hypothesis that fenbendazole interacts with the colchicine-binding site on β-tubulin, providing a structural basis for its microtubule-disrupting activity. bohrium.com Other computational studies have explored the binding of fenbendazole to different potential targets. For example, molecular docking analyses have proposed fenbendazole as a potential antagonist for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. drugtargetreview.com These computational models are valuable for identifying potential molecular targets, refining hypotheses, and guiding further in vitro and in vivo experimental design.

Cancer Cell Line Studies (e.g., lung, prostate, glioblastoma, lymphoma models)

Fenbendazole, a benzimidazole (B57391) anthelmintic, has demonstrated notable anti-neoplastic effects across a variety of cancer cell line models. Its primary mechanism is believed to be the disruption of microtubule formation, similar to the action of some established chemotherapy drugs. nih.gov

In models of canine glioma, fenbendazole was shown to be cytotoxic. researchgate.net A study evaluating its effects on three canine glioma cell lines (J3T, G06-A, and SDT-3G) determined the 50% inhibitory concentrations (IC50) after 72 hours of treatment to be 0.550 µM, 1.530 µM, and 0.690 µM, respectively. researchgate.net Immunofluorescence analysis confirmed that this cytotoxic effect was associated with the disruption of tubulin structures within the cancer cells. researchgate.net

Research on human non-small cell lung carcinoma cells (A549) has shown that fenbendazole can modulate multiple cellular pathways. nih.gov These include the inhibition of glucose uptake and the mitochondrial translocation of p53, a critical tumor suppressor protein. In a mouse model of T lymphoma using EL-4 cells, fenbendazole demonstrated anticancer effects in vitro by inducing cell cycle arrest at the G2/M phase, which led to cell death and reduced metabolic activity. nih.gov However, these in vitro effects did not translate to an in vivo model, where no significant anticancer activity was observed. nih.gov

Furthermore, serendipitous observations in a mouse colony treated for pinworms with fenbendazole showed that the compound inhibited brain tumor engraftment. nih.gov This finding spurred further investigation into benzimidazoles for glioblastoma, with subsequent studies focusing more on mebendazole (B1676124). nih.gov

Table 1: In Vitro Efficacy of Fenbendazole in Canine Glioma Cell Lines

| Cell Line | IC50 (µM) after 72h | Key Finding |

|---|---|---|

| J3T | 0.550 ± 0.015 | Cytotoxicity and tubulin disruption |

| G06-A | 1.530 ± 0.159 | Cytotoxicity and tubulin disruption |

Data sourced from a study on the in vitro anti-tubulin effects of mebendazole and fenbendazole on canine glioma cells. researchgate.net

Fibroblast Biology and Fibrotic Process Modulation (e.g., lung fibroblast models)

Fenbendazole has been investigated for its potential to modulate fibrotic processes, particularly in the context of pulmonary fibrosis. mdpi.com Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM). mdpi.comnih.gov

In vitro studies using human embryo lung fibroblasts have demonstrated that fenbendazole can inhibit key processes associated with fibrosis. mdpi.comresearchgate.net Specifically, it was shown to inhibit the proliferation and migration of these fibroblasts. mdpi.comresearchgate.net Further mechanistic studies revealed that fenbendazole significantly inhibits glucose consumption and moderates glycolytic metabolism in fibroblasts. mdpi.comnih.gov This metabolic modulation leads to the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and a reduction in the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway. mdpi.comnih.gov The downstream effect of this pathway modulation is the inhibition of transforming growth factor-β (TGF-β1)-induced differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen synthesis and ECM deposition. mdpi.comnih.gov These findings suggest a potential role for fenbendazole in attenuating the progression of lung fibrosis by directly targeting fibroblast activation. mdpi.comresearchgate.net

Parasite Physiology and Pathogenesis Models (e.g., Trichuris suis, Oesophagostomum dentatum in vitro)

The anthelmintic properties of benzimidazoles like fenbendazole are well-established. In vitro studies have been crucial in understanding the differential sensitivity of various parasites to these drugs. A notable example is the comparison between the pig whipworm, Trichuris suis, and the nodular worm, Oesophagostomum dentatum. nih.govnih.gov

In vitro experiments measuring worm motility and drug accumulation have shown that T. suis is generally less sensitive to fenbendazole compared to O. dentatum. nih.govresearchgate.net The motility of T. suis was less affected when incubated in fenbendazole. researchgate.net This difference in sensitivity appears to be related to a lower drug uptake in T. suis. nih.govnih.gov Studies measuring the total drug concentration within the worms found it to be significantly lower in T. suis than in O. dentatum. nih.gov Furthermore, a relatively high proportion of the anthelmintically inactive metabolite, fenbendazole sulphone, was detected within T. suis (6-17.2%) compared to O. dentatum (0.8-0.9%). nih.govresearchgate.net This suggests that T. suis may have a higher capacity to detoxify the compound, contributing to its lower sensitivity. nih.govresearchgate.net

Table 2: Differential In Vitro Effects of Fenbendazole on Parasites

| Parasite Species | Sensitivity to Fenbendazole | Drug Accumulation | Key Metabolic Finding |

|---|---|---|---|

| Trichuris suis | Lower | Lower | Higher proportion of inactive metabolite (fenbendazole sulphone) nih.govresearchgate.net |

Data sourced from comparative in vitro studies on T. suis and O. dentatum. nih.govnih.govresearchgate.net

Antiprotozoal Activity of Benzimidazole Derivatives (in vitro)

The activity of benzimidazole derivatives extends beyond helminths to include certain protozoan parasites. nih.govresearchgate.netnih.gov In vitro susceptibility studies have been conducted on an expanded set of these derivatives, including fenbendazole. nih.govresearchgate.net

High susceptibility to fenbendazole was observed in the protozoan parasites Trichomonas vaginalis and Giardia lamblia, with 50% inhibitory concentrations (IC50) ranging from 0.005 to 0.16 µg/ml. nih.govresearchgate.netnih.gov The mechanism of action in susceptible protozoa is believed to be the same as in helminths, targeting the microtubule protein beta-tubulin. nih.gov Analysis of beta-tubulin sequences suggests that specific amino acid residues, particularly Glu-198 and Phe-200, are strong predictors of benzimidazole susceptibility. nih.gov

However, the antiprotozoal activity of benzimidazoles is not universal. In vitro examinations showed little to no activity against other protozoan parasites such as Entamoeba histolytica, Leishmania major, and Acanthamoeba polyphaga. nih.govresearchgate.netnih.gov

Synergistic Research Approaches

Exploring the combination of Fenbendazole-amine Hydrochloride with other agents is a key area of research aimed at enhancing its therapeutic potential.

Combination Studies with Other Investigational Compounds

The potential for synergistic effects has been investigated, particularly in the context of oncology. A study on A549 lung cancer cells evaluated the combination of fenbendazole (FZ) with diisopropylamine (B44863) dichloroacetate (B87207) (DADA). nih.gov The results demonstrated that the FZ-DADA combination had a synergistic effect in inhibiting the proliferation of these cancer cells. nih.gov This enhanced effect was linked to increased production of reactive oxygen species (ROS), promotion of apoptosis, and induction of cell cycle arrest. nih.gov

In the broader context of benzimidazole research, combination therapies have been explored with mixed results. For instance, while mebendazole (a related compound) showed synergy with ionizing radiation in some cancer models, its combination with the chemotherapy drug temozolomide (B1682018) in a glioblastoma model did not produce a significantly greater survival benefit than mebendazole alone. nih.gov

Exploration of Combination with Nutrient Modulators or Chemical Sensitizers

The investigation into combining fenbendazole with agents that modulate cellular metabolism is a promising research avenue. The aforementioned study with diisopropylamine dichloroacetate (DADA) is a prime example. DADA is known to inhibit pyruvate (B1213749) dehydrogenase kinase, a key enzyme in glucose metabolism, thereby acting as a nutrient modulator. nih.gov The synergistic anticancer effect of the FZ-DADA combination in A549 lung cancer cells highlights the potential of targeting cancer cell metabolism as a strategy to enhance the efficacy of fenbendazole. nih.gov

This approach is further supported by the findings in fibroblast biology, where fenbendazole on its own was shown to inhibit glucose consumption and moderate glycolysis. mdpi.com This intrinsic activity suggests that combining it with other agents that target nutrient pathways could be a powerful strategy in various disease models.

Future Research Directions and Emerging Areas

Elucidation of Undiscovered Molecular Targets and Off-Target Effects

While the primary mechanism of action of fenbendazole (B1672488) involves binding to β-tubulin and disrupting microtubule polymerization in parasites, the specific molecular targets of fenbendazole-amine hydrochloride remain largely uncharted territory. Future research should prioritize the identification and validation of its direct binding partners within cells. This could unveil novel mechanisms of action distinct from the parent compound.

Furthermore, a comprehensive investigation into the off-target effects of this compound is crucial. Understanding unintended molecular interactions is essential for a complete pharmacological profile. These studies could reveal unexpected therapeutic opportunities or potential liabilities. Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could be instrumental in identifying both primary and secondary targets.

Exploration of Novel Biological Activities Beyond Current Understanding

Preliminary research suggests that benzimidazole (B57391) compounds, including fenbendazole, may possess biological activities beyond their anthelmintic properties, such as potential anticancer and antiviral effects. chemicalbook.com A Korean patent describes the use of this compound in the preparation of novel benzimidazole-carbohydrate conjugates with potential anticancer and antiviral activities. google.com This indicates a promising avenue for exploring the independent biological activities of this compound.

Future investigations should systematically screen this compound against a wide range of biological targets and disease models. This could include assays for enzymatic inhibition, receptor modulation, and effects on various signaling pathways. The discovery of novel activities could pave the way for its development as a lead compound in new therapeutic areas.

Advancements in Sophisticated In Vitro Model Systems and Organoids

The use of advanced in vitro models, such as 3D cell cultures and organoids, offers a more physiologically relevant environment for studying the effects of chemical compounds compared to traditional 2D cell cultures. Future research on this compound should leverage these sophisticated systems to investigate its efficacy and mechanism of action in a context that more closely mimics human tissues.

Organoid models of various organs, including the liver where fenbendazole is metabolized, could provide critical insights into its metabolic fate and potential organ-specific effects. researchgate.net For instance, studies using liver organoids could clarify the conditions under which fenbendazole-amine is produced or degraded.

Integration of Multi-Omics Approaches in Mechanism Studies

To gain a holistic understanding of the cellular response to this compound, the integration of multi-omics approaches is indispensable. This includes:

Transcriptomics: Analyzing changes in gene expression patterns following treatment can reveal the cellular pathways modulated by the compound.

Proteomics: Studying alterations in the proteome can identify protein targets and downstream signaling events.

Metabolomics: Investigating changes in the metabolome can provide insights into the metabolic pathways affected by the compound.

Feature-based molecular networking (FBMN), a powerful tool in metabolomics, has been utilized to study the metabolism of fenbendazole and could be adapted for its amine derivative. researchgate.net Such comprehensive data will be invaluable for constructing a detailed picture of the compound's mechanism of action.

Role of this compound as a Chemical Probe for Fundamental Biological Processes

A well-characterized small molecule with a specific biological activity can serve as a powerful chemical probe to investigate fundamental biological processes. Once the molecular targets and biological activities of this compound are more clearly defined, it could be employed as a tool to dissect complex cellular pathways.

For example, if it is found to selectively inhibit a particular enzyme or protein-protein interaction, it could be used to study the physiological role of that target in health and disease. This would not only advance our understanding of basic biology but could also uncover new drug targets.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Research Samples

The ability to accurately detect and quantify this compound in complex biological matrices is essential for all aspects of its research. While methods like HPLC are used for the analysis of fenbendazole and its metabolites, there is a need for the development of more sensitive and specific analytical techniques for the trace analysis of the amine hydrochloride form. dss.go.theuropa.eu

This includes the development of high-resolution mass spectrometry (HRMS) methods and novel sample preparation techniques to enable the detection of minute quantities of the compound in research samples such as cell lysates, organoid cultures, and animal tissues. Validated analytical methods are crucial for pharmacokinetic studies, metabolism research, and residue analysis. smolecule.com

Interactive Data Table: Research Areas and Methodologies

| Section | Future Research Direction | Key Methodologies |

| 8.1 | Elucidation of Undiscovered Molecular Targets and Off-Target Effects | Affinity Chromatography-Mass Spectrometry, Cellular Thermal Shift Assays (CETSA) |

| 8.2 | Exploration of Novel Biological Activities | High-Throughput Screening, Enzymatic Assays, Receptor Binding Assays |

| 8.3 | Advancements in Sophisticated In Vitro Model Systems | 3D Cell Culture, Organoid Models (e.g., Liver Organoids) |

| 8.4 | Integration of Multi-Omics Approaches | Transcriptomics (RNA-seq), Proteomics (Mass Spectrometry), Metabolomics (FBMN) |

| 8.5 | Role as a Chemical Probe | Target-Specific Cellular Assays, In Vivo Model Studies |

| 8.6 | Development of Advanced Analytical Techniques | High-Resolution Mass Spectrometry (HRMS), Advanced Sample Preparation |

Q & A

Q. What pharmacokinetic (PK) parameters are critical for in vivo studies of this compound?

- Methodology : Focus on bioavailability (AUC), half-life (t½), and tissue distribution. Use animal models (e.g., rodents) with serial blood sampling. For dissolution testing, adapt methods from hydroxyzine hydrochloride fast-dissolving tablets, employing USP apparatus II (paddle) at 50 rpm in simulated gastric fluid . Validate assays using LC-MS/MS for sensitivity in low-concentration matrices.

Advanced Research Questions

Q. How can contradictory toxicity data between in vitro and in vivo models be resolved?

- Methodology : Perform comparative dose-response studies using cell lines (e.g., HepG2 for hepatotoxicity) and rodent models. Cross-validate findings with histopathology and biochemical markers (e.g., ALT/AST for liver injury). Reference safety protocols for handling hazardous compounds, including PPE requirements (chemical-resistant gloves, safety goggles) and decontamination procedures . Use factorial design to test interactions between dose, exposure duration, and metabolic pathways .

Q. What synthetic routes optimize yield and purity of this compound?

- Methodology : Compare nucleophilic substitution reactions (e.g., benzimidazole derivatization) vs. catalytic hydrogenation. For scale-up, apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. Analytical purity (>98%) can be confirmed via melting point analysis (reference: 4-fluorobenzylamine hydrochloride, m.p. 161.5°C) and NMR . Avoid byproducts by optimizing stoichiometry and reaction time .

Q. How do excipients in solid formulations affect the bioavailability of this compound?

- Methodology : Screen viscosity-reducing agents (e.g., thiamine phosphoric acid ester) using rheological studies and dissolution testing. Validate excipient compatibility via FTIR and DSC to detect physicochemical interactions. For example, pyridoxine hydrochloride formulations show stability improvements with antioxidants like BHA/BHT .

Q. What mechanistic studies elucidate this compound’s antiparasitic activity?

- Methodology : Investigate tubulin polymerization inhibition using fluorescence-based assays. Compare binding affinity to β-tubulin isoforms via molecular docking simulations. Reference studies on L-cysteine hydrochloride’s role in redox modulation to explore synergistic effects with antiparasitic agents . Include RNAi knockdown models to validate target pathways .

Q. How are degradation products identified and quantified in stressed stability samples?

- Methodology : Use LC-QTOF-MS for structural elucidation of degradation byproducts. Compare fragmentation patterns to reference standards (e.g., 5-nitrobenzimidazole). Validate methods per ICH Q2(R1) guidelines, ensuring specificity, linearity (R<sup>2</sup> >0.99), and LOQ ≤0.1% . For rapid screening, adapt TLC-densitometric methods validated for lurasidone hydrochloride .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound in laboratory settings?

Q. How can researchers correlate in vitro efficacy data with in vivo outcomes?

- Approach : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Validate with microdialysis in target organs (e.g., liver, kidneys). Reference studies on metformin hydrochloride hydrogels, which employ Franz diffusion cells for in vitro-in vivo correlation (IVIVC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.